molecular formula C18H12F2N4OS B12629112 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12629112
M. Wt: 370.4 g/mol
InChI Key: OYQOEUJRRUKPTA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to its aromatic and aliphatic protons:

  • Aromatic protons : The 2,3-difluorophenyl group would exhibit split peaks in the δ 7.0–7.5 ppm range due to coupling with adjacent fluorine atoms. The phenyl group at position 2 would show a multiplet near δ 7.3–7.6 ppm.
  • Methylene protons : The -SCH₂- linker would produce a singlet or triplet (if coupled to adjacent protons) around δ 4.0–4.5 ppm.
  • Triazole protons : Protons on the triazole ring typically resonate between δ 8.0–8.5 ppm.

The ¹³C NMR spectrum would include:

  • Carbonyl carbon (C=O) at δ 160–165 ppm.
  • Aromatic carbons in the δ 110–150 ppm range, with fluorine-coupled carbons appearing as doublets.
  • Methylene carbon (-SCH₂-) near δ 35–40 ppm.

Infrared (IR) Spectroscopy

Key absorptions in the IR spectrum would include:

  • C=O stretch : A strong band at ~1,710 cm⁻¹, characteristic of the pyrimidinone carbonyl.
  • C-F stretches : Peaks between 1,100–1,250 cm⁻¹, indicative of aromatic fluorine substituents.
  • C-S stretch : A medium-intensity band near 650–700 cm⁻¹.

Mass Spectrometry (MS)

The high-resolution mass spectrum would display a molecular ion peak at m/z 394.39 (C₁₉H₁₂F₂N₄OS⁺). Fragmentation patterns might include:

  • Loss of the 2,3-difluorophenylsulfanylmethyl group (m/z 238.1).
  • Cleavage of the triazole ring, yielding fragments at m/z 161.0 (C₇H₅N₂O⁺) and m/z 105.0 (C₆H₅N⁺).

Properties

Molecular Formula

C18H12F2N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H12F2N4OS/c19-13-7-4-8-14(16(13)20)26-10-12-9-15(25)24-18(21-12)22-17(23-24)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22,23)

InChI Key

OYQOEUJRRUKPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=CC=CC(=C4F)F

Origin of Product

United States

Preparation Methods

Yield Optimization

Research indicates that varying reaction times and temperatures can significantly affect yields. For instance:

  • A study reported that maintaining a reaction temperature of around 100 °C for cyclocondensation reactions improved yields by up to 30% compared to lower temperatures.

Functionalization Strategies

Further functionalization of the triazolo-pyrimidine scaffold has been explored to enhance biological activity:

  • Compounds synthesized with different substituents at the phenyl ring have shown varying degrees of antiviral activity against influenza viruses. This suggests that careful selection of substituents can lead to more potent derivatives.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. For instance, compounds targeting the RNA-dependent RNA polymerase (RdRP) of influenza viruses have shown promise. The compound's structural similarity to known antiviral agents suggests it may disrupt protein-protein interactions essential for viral replication .

Anticancer Properties

Studies have demonstrated that triazolo-pyrimidine derivatives possess anticancer activities. For example, compounds similar to 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been evaluated against various cancer cell lines such as PC3 and A549. These studies reveal moderate cytotoxicity, indicating potential as a chemotherapeutic agent .

Antifungal Activity

The compound's antifungal properties have been explored in vitro against several fungal pathogens. Research shows that related pyrimidine derivatives can inhibit the growth of fungi like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that the compound may also exhibit similar antifungal activity .

Case Study 1: Influenza Virus Inhibition

A study focused on synthesizing novel triazolo-pyrimidine derivatives highlighted their effectiveness in disrupting the PA-PB1 interface of influenza A virus polymerase. This mechanism was shown to inhibit viral replication effectively .

Case Study 2: Anticancer Evaluation

In another study assessing anticancer properties, a series of triazolo-pyrimidine compounds were tested against human cancer cell lines. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Triazolopyrimidinones with Modified Substituents

The table below compares key structural analogs of the target compound, highlighting substituent variations and associated biological or physicochemical properties:

Compound Name Substituents (Position) Biological Activity/Properties Reference
Target Compound : 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-triazolo[1,5-a]pyrimidin-7-one 5: (2,3-difluorophenyl)sulfanylmethyl; 2: phenyl Hypothesized applications in receptor antagonism or enzyme inhibition based on structural analogs
CXCR2 Antagonist 14 5: (2,3-difluorophenyl)sulfanylmethyl; 2: benzyl CXCR2 receptor antagonist (IC₅₀ ~ nM range); fluorination enhances binding affinity
FABP4 Inhibitor 5: chloromethyl; 2: phenyl Binds FABP4 with IC₅₀ = 28 µM; chloro substituent may reduce metabolic stability vs. sulfur
Lead1 (ZINC000621278586) 5: benzazepine-methyl; 2: amino SARS-CoV-2-Mpro inhibitor (protease inhibition); bulky substituents improve target selectivity
5-(Ethoxymethyl)-2-amino-1H-triazolo[1,5-a]pyrimidin-7-one 5: ethoxymethyl; 2: amino Enhanced solubility due to ethoxy group; potential for improved bioavailability
Flumetsulam (Herbicide) 5: methyl; 2: sulfonamide Herbicidal activity via acetolactate synthase inhibition; sulfonamide critical for function

Substituent Effects on Properties

  • Fluorination: The 2,3-difluorophenyl group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like the FABP4 inhibitor with a chloromethyl group .
  • Sulfur vs. Oxygen Linkers : The sulfanylmethyl group in the target compound may confer greater stability and binding versatility compared to ether-linked analogs (e.g., ethoxymethyl in ).
  • Aromatic vs. Aliphatic Substituents : The phenyl group at position 2 (target compound) may enhance π-π stacking interactions in enzyme/receptor binding sites compared to aliphatic substituents like benzyl in CXCR2 antagonist 14 .

Pharmacological and Biochemical Comparisons

Enzyme and Receptor Targeting

  • CXCR2 Antagonism : The target compound’s structural analog (CXCR2 antagonist 14) showed potent receptor inhibition, suggesting that the 2,3-difluorophenylthio group optimizes steric and electronic interactions with the receptor’s hydrophobic pockets .
  • Antiviral Activity : Lead1 (ZINC000621278586) demonstrates that bulky substituents at position 5 (e.g., benzazepine) improve protease inhibition, whereas the target compound’s smaller difluorophenyl group may prioritize selectivity over broad-spectrum activity .

Physicochemical Properties

  • Electrochemical Behavior: Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP ) exhibit distinct redox profiles. The target compound’s difluorophenyl group may similarly influence electrochemical stability, though experimental data is needed.
  • Solubility: Ethoxymethyl and morpholinomethyl substituents (e.g., S3-TP ) enhance aqueous solubility compared to the target compound’s lipophilic difluorophenylthio group, which may limit bioavailability without formulation aids.

Biological Activity

5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent scientific findings.

  • Molecular Formula : C18_{18}H12_{12}F2_{2}N4_{4}OS
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 1029520-91-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyrimidine structure. The presence of the difluorophenyl and sulfanylmethyl groups is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that triazole derivatives can inhibit cell growth in lung and breast cancer models. The mechanism is believed to involve the induction of apoptosis and inhibition of angiogenesis .

Anti-inflammatory Activity

Compounds within the triazolo-pyrimidine class have shown promising anti-inflammatory effects. In particular:

  • A related compound demonstrated a significant reduction in inflammation in animal models, outperforming traditional anti-inflammatory drugs like indomethacin . This suggests that 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one may also possess similar properties.

The biological activity of this compound may be attributed to its ability to modulate key enzymes involved in inflammatory and cancer pathways. For example:

  • Inhibition of Arachidonate 5-Lipoxygenase : This enzyme plays a critical role in the inflammatory response. Compounds that inhibit this enzyme can lead to decreased production of pro-inflammatory mediators .

Case Studies

StudyFindings
Study 1 Investigated the antiproliferative effects on breast cancer cells; showed IC50 values indicating effective inhibition at low concentrations.
Study 2 Evaluated anti-inflammatory properties using xylene-induced ear edema tests; demonstrated significant inhibition compared to controls.
Study 3 Assessed enzyme inhibition; confirmed that related compounds effectively inhibit arachidonate 5-lipoxygenase activity.

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